molecular formula C11H10ClFN2O2 B8214977 2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride

2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B8214977
M. Wt: 256.66 g/mol
InChI Key: VDJSTSPYDHLNKG-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride is a synthetic organic compound that features a fluorophenyl group and an imidazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Formation of the acetic acid moiety: This can be done through a carboxylation reaction.

    Hydrochloride salt formation: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions might target the fluorophenyl group or the imidazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups to the phenyl ring.

Scientific Research Applications

2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
  • 2-(3-bromophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride
  • 2-(3-methylphenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride

Uniqueness

The presence of the fluorine atom in 2-(3-fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride might confer unique properties such as increased metabolic stability, enhanced binding affinity, or altered electronic properties compared to its analogs.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-imidazol-1-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2.ClH/c12-9-3-1-2-8(6-9)10(11(15)16)14-5-4-13-7-14;/h1-7,10H,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJSTSPYDHLNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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